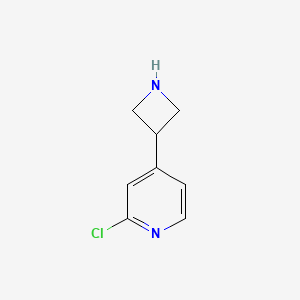

4-(Azetidin-3-yl)-2-chloropyridine

CAS No.:

Cat. No.: VC20410951

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9ClN2 |

|---|---|

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | 4-(azetidin-3-yl)-2-chloropyridine |

| Standard InChI | InChI=1S/C8H9ClN2/c9-8-3-6(1-2-11-8)7-4-10-5-7/h1-3,7,10H,4-5H2 |

| Standard InChI Key | ZXOVDRXFRWUMRO-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C2=CC(=NC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 4-(azetidin-3-yl)-2-chloropyridine features a pyridine ring system fused to a four-membered azetidine ring. Key structural descriptors include:

The azetidine ring introduces conformational rigidity, while the chlorine atom at the pyridine’s 2-position enhances electrophilic reactivity. Computational models suggest that the planar pyridine ring and puckered azetidine moiety create a stereoelectronic profile conducive to interactions with biological targets such as enzymes and receptors .

Table 1: Molecular Properties of 4-(Azetidin-3-yl)-2-chloropyridine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.62 g/mol |

| CAS Number | 1260801-95-3 |

| PubChem CID | 129915872 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis of 4-(azetidin-3-yl)-2-chloropyridine typically involves Pd-catalyzed cross-coupling reactions or nucleophilic substitution strategies. A representative method includes:

-

Azetidine Precursor Preparation: Azetidine-3-carboxylic acid derivatives are functionalized with protective groups to enhance reactivity .

-

Pyridine Functionalization: 2-Chloropyridine is subjected to lithiation or metal-halogen exchange to introduce coupling sites.

-

Coupling Reaction: A Suzuki-Miyaura or Buchwald-Hartwig coupling links the azetidine and pyridine moieties. For example, tris(dibenzylideneacetone)dipalladium(0) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene are used as catalysts in anhydrous toluene at 95°C .

Key Challenges:

-

Ring Strain: The azetidine’s four-membered ring necessitates careful control of reaction temperatures to prevent decomposition.

-

Regioselectivity: Ensuring selective substitution at the pyridine’s 4-position requires optimized steric and electronic conditions .

Biological Activity and Mechanistic Insights

Pharmacological Targets

4-(Azetidin-3-yl)-2-chloropyridine exhibits Janus kinase (JAK) inhibitory activity, as demonstrated in cellular assays measuring STAT phosphorylation. The compound’s mechanism involves:

-

Competitive Binding: The azetidine nitrogen and pyridine chlorine form hydrogen bonds with JAK’s ATP-binding pocket.

-

Allosteric Modulation: Conformational changes in the kinase domain are induced by the compound’s rigid structure, impairing substrate recognition.

Anti-Inflammatory and Immunomodulatory Effects

In murine models of rheumatoid arthritis, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by >50% at 10 µM concentrations. These effects correlate with its ability to suppress JAK-STAT signaling, a pathway central to cytokine-mediated inflammation.

Analytical Characterization

Spectroscopic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume